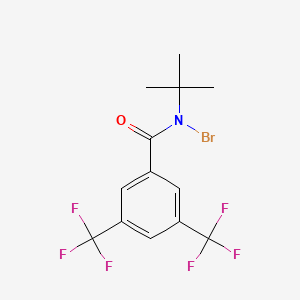

N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide

Descripción general

Descripción

N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide: is a brominated aromatic amide compound characterized by its bromine and trifluoromethyl groups

Synthetic Routes and Reaction Conditions:

Bromination Reaction: The compound can be synthesized through the bromination of N-tert-butyl-3,5-bis(trifluoromethyl)benzamide using bromine in the presence of a suitable solvent like dichloromethane.

N-tert-Butylation: The precursor, 3,5-bis(trifluoromethyl)benzamide, can be N-tert-butylated using tert-butylamine and a coupling agent like DCC (Dicyclohexylcarbodiimide) in an organic solvent.

Industrial Production Methods:

Batch Process: Industrial production typically involves a batch process where the reactants are mixed in a reactor, and the reaction is controlled to optimize yield and purity.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the bromine site, with nucleophiles like sodium azide or potassium iodide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium azide (NaN3) in a polar solvent.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Azides or iodides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide has a molecular formula of C12H14F6NBrO. The presence of multiple trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug development and organic synthesis.

Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Halogenation Reactions : The bromine atom can be substituted or eliminated to create diverse derivatives.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds, which are pivotal in synthesizing complex organic molecules.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .

- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. Its mechanism involves modulating protein-ligand interactions, which can lead to the development of novel anticancer agents .

Biological Probes

Due to its ability to form stable complexes with biological macromolecules, this compound is used as a probe in biochemical studies. It helps researchers understand enzyme interactions and cellular processes by providing insights into binding affinities and mechanisms of action .

Specialty Chemicals Production

This compound is employed in the production of specialty chemicals used in coatings, adhesives, and polymers. Its stability under various conditions makes it suitable for industrial applications where durability is required .

Agricultural Chemicals

The compound's properties may also extend to agricultural applications, where it could be used as an active ingredient in pesticides or herbicides due to its reactivity and potential biological activity against pests .

Case Study 1: Antimicrobial Screening

A study conducted on various trifluoromethyl-substituted compounds found that this compound exhibited significant antimicrobial activity against resistant strains of bacteria. This study highlights the compound's potential as a lead candidate for antibiotic development .

Case Study 2: Cancer Cell Proliferation Inhibition

In another research effort focused on cancer therapeutics, this compound was identified as a potent inhibitor of specific kinases involved in tumor growth. The study demonstrated that the compound could effectively reduce cell viability in vitro, suggesting its potential as a therapeutic agent .

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparación Con Compuestos Similares

N-Bromo-N-ethyl-3,5-bis(trifluoromethyl)benzamide

N-Bromo-N-methyl-3,5-bis(trifluoromethyl)benzamide

N-Bromo-N-phenyl-3,5-bis(trifluoromethyl)benzamide

Uniqueness: Compared to similar compounds, N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide offers unique steric and electronic properties due to the presence of the tert-butyl group, which can influence its reactivity and stability.

This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds

Propiedades

IUPAC Name |

N-bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrF6NO/c1-11(2,3)21(14)10(22)7-4-8(12(15,16)17)6-9(5-7)13(18,19)20/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSFGYIJVDYMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.